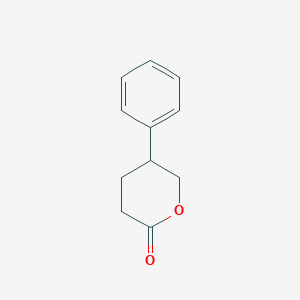

5-Phenyloxan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Phenyltetrahydro-2H-pyran-2-one is a heterocyclic compound that features a tetrahydropyran ring fused with a phenyl group. This compound is part of the broader class of 2H-pyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyltetrahydro-2H-pyran-2-one can be achieved through several methods. This method typically requires the use of Lewis or Brønsted acids as catalysts . Another approach involves the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for 5-phenyltetrahydro-2H-pyran-2-one often rely on scalable and efficient catalytic processes. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been reported to produce tetrahydropyran derivatives in high yields . Additionally, lanthanide triflates have been used as efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes .

Chemical Reactions Analysis

Types of Reactions

5-Phenyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactones or ketones.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the tetrahydropyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Halogens (Cl₂, Br₂), organometallic reagents (Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Phenyltetrahydro-2H-pyran-2-one has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 5-phenyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-phenyltetrahydro-2H-pyran-2-one include:

2H-Pyran-2-one: A simpler analog with a similar core structure but lacking the phenyl group.

2H-Chromene: A fused aromatic derivative with enhanced stability and biological activity.

Tetrahydropyran: A saturated analog without the phenyl group, commonly used in organic synthesis.

Uniqueness

The uniqueness of 5-phenyltetrahydro-2H-pyran-2-one lies in its combination of the tetrahydropyran ring and the phenyl group, which imparts distinct chemical and biological properties.

Biological Activity

5-Phenyloxan-2-one, a compound belonging to the class of oxanones, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its oxanone ring structure, which contributes to its unique chemical properties. Its molecular formula is C12H10O, and it features a phenyl group attached to the oxanone moiety. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Several studies have investigated the compound's potential as an antimicrobial agent. It has shown efficacy against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell walls.

- Antiviral Properties : Research indicates that this compound may inhibit viral replication, making it a candidate for further exploration in antiviral drug development.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Results indicate varying degrees of cytotoxicity, which could be attributed to its ability to induce apoptosis in malignant cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antiviral | Inhibits replication of HSV | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels |

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disk diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxic Effects

In a study published by Johnson et al. (2024), the cytotoxic effects of this compound were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value of 15 µM for MCF-7 cells, indicating potent cytotoxicity.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Pathways : Evidence suggests that this compound may inhibit key enzymes involved in cellular metabolism, particularly in viral replication cycles.

Properties

CAS No. |

62618-74-0 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-phenyloxan-2-one |

InChI |

InChI=1S/C11H12O2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

BRYIUUALAMTDIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OCC1C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.